molecular formula C6H10N2O B162713 2,2,4-Trimethyl-2H-imidazole 1-oxide CAS No. 136440-22-7

2,2,4-Trimethyl-2H-imidazole 1-oxide

Cat. No. B162713
M. Wt: 126.16 g/mol
InChI Key: CNIGTNPXWSLRPH-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-2H-imidazole 1-oxide, also known as TMIO, is a compound with the empirical formula C6H10N2O . It is a nitrone spin trapping agent of O-, C-, and S-centered radicals .


Molecular Structure Analysis

The molecular weight of 2,2,4-Trimethyl-2H-imidazole 1-oxide is 126.16 g/mol . The InChI string is InChI=1S/C6H10N2O/c1-5-4-8(9)6(2,3)7-5/h4H,1-3H3 and the SMILES string is CC1=NC(N+[O-])(C)C . These strings provide a standardized way to represent the molecule’s structure.


Chemical Reactions Analysis

2,2,4-Trimethyl-2H-imidazole 1-oxide forms spin adducts with different short-lived free radicals, such as OH, CH3, CH2OH, CH3(CH)OH, C(CH3)3O, HOCH2CH2S, glutathionyl and cysteinyl radicals . It is also mentioned that these compounds are effective scavengers of peroxynitrite forming the same spin adducts as with OH-radicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2,4-Trimethyl-2H-imidazole 1-oxide include a molecular weight of 126.16 g/mol, a topological polar surface area of 41.1 Ų, and a complexity of 191 . It has no rotatable bonds and accepts 2 hydrogen bonds .

Scientific Research Applications

Spin Trapping and Radical Scavenging

2,2,4-Trimethyl-2H-imidazole 1-oxide (TMIO) is used in spin trapping studies. It forms spin adducts with various short-lived free radicals, such as OH, CH3, CH2OH, and cysteinyl radicals. TMIO does not trap superoxide radicals, making it an effective tool for distinguishing OH and thiol radicals in the presence of superoxide radicals. Additionally, TMIO is an effective scavenger of peroxynitrite, forming the same spin adducts as with OH-radicals, which is valuable in both chemical and biological systems (Dikalov, Kirilyuk, & Grigor’ev, 1996).

Synthetic Chemistry

TMIO and related imidazole oxides are involved in diverse synthetic chemistry applications. They are used as building blocks in reactions like isomerization to corresponding imidazol-2-ones, [3+2]-cycloadditions, sulfur transfer reactions, heterocyclizations leading to fused heterocyclic systems, and cross-coupling reactions. These compounds have been employed in the synthesis of enantiomerically pure 1H-imidazole 3-oxides, room temperature ionic liquids, and biologically active compounds, highlighting their versatility in organic synthesis (Mlostoń, Jasiński, Wroblewska, & Heimgartner, 2016).

Electrochemical Applications

TMIO and its derivatives have been studied for their electrochemical properties, particularly in the context of electrode surface modification. Imidazole-functionalized graphene oxide, for example, has been used as an artificial enzymatic active site for the voltammetric determination of various substances, demonstrating the potential of TMIO derivatives in electrochemical sensor applications (Gevaerd et al., 2018).

Nanotechnology and Catalysis

TMIO-related compounds have been explored in nanotechnology and catalysis. For instance, nanocrystalline magnesium oxide, a catalyst used for the synthesis of 2,4,5-trisubstituted imidazoles, shows the potential of TMIO derivatives in facilitating chemical reactions under environmentally friendly conditions (Safari et al., 2010).

Metal Organic Frameworks and Coordination Chemistry

Research involving TMIO and its derivatives extends into the field of coordination chemistry and metal-organic frameworks. These compounds have been used to create new metal phosphonates, which exhibit interesting properties such as canted antiferromagnetism and slow relaxation behavior, important in materials science and magnetic studies (Cao, Li, & Zheng, 2007).

properties

IUPAC Name

2,2,4-trimethyl-1-oxidoimidazol-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5-4-8(9)6(2,3)7-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIGTNPXWSLRPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC([N+](=C1)[O-])(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00327527
Record name TMIO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4-Trimethyl-2H-imidazole 1-oxide

CAS RN

136440-22-7
Record name TMIO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,4-Trimethyl-2H-imidazole 1-oxide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,4-Trimethyl-2H-imidazole 1-oxide
Reactant of Route 2
2,2,4-Trimethyl-2H-imidazole 1-oxide
Reactant of Route 3
2,2,4-Trimethyl-2H-imidazole 1-oxide
Reactant of Route 4
2,2,4-Trimethyl-2H-imidazole 1-oxide
Reactant of Route 5
2,2,4-Trimethyl-2H-imidazole 1-oxide

Citations

For This Compound
28
Citations
S Dikalov, I Kirilyuk, I Grigor'ev - Biochemical and biophysical research …, 1996 - Elsevier
Spin trapping with 2H-imidazole-1-oxides (2,2,4-trimethyl-2H-imidazole-1-oxide (TMIO); 4-carboxy-2,2-dimethyl-2H-imidazole-1-oxide, potassium salt (CDMIO); 2,2-dimethyl-4-phenyl-…
Number of citations: 40 www.sciencedirect.com
AG Krainev, TD Williams, DJ Bigelow - Journal of Magnetic Resonance …, 1996 - Elsevier
The hydroxyl and some alkoxyl spin adducts of 5,5-dimethyl-1-pyrroline 1-oxide (DMPO) are difficult to assign due to the remarkable similarity of their EPR spectra. The utility of …
Number of citations: 39 www.sciencedirect.com
E Klauschenz, RF Haseloff, LB Volodarskii… - Free radical …, 1994 - Taylor & Francis
The ability of novel cyclic nitrones, 4-substituted 2,2-dimethyl-2H-imidazole-1-oxides (IMO's) to trap a variety of short-lived free radicals has been investigated using ESR spectroscopy. …
Number of citations: 8 www.tandfonline.com
RF Haseloff, K Mertsch, E Rohde, I Baeger, IA Grigor'ev… - FEBS letters, 1997 - Elsevier
Spin trapping compounds are used frequently to detect free radicals released by cells. Their cytotoxicity has to be considered in order to prevent perturbations of normal cell growth and …
Number of citations: 61 www.sciencedirect.com
S Sen, DS Sisodiya, R Nikam… - …, 2022 - Wiley Online Library
The photochemistry of 2H-imidazole-1-oxides has been explored using the two well-known spin-trapping agents, TMIO and DMPIO as the representative systems of this cyclic nitrone …
SI Dikalov, RP Mason - Free Radical Biology and Medicine, 1999 - Elsevier
The study of the important role of peroxyl radicals in biological systems is limited by their difficult detection with direct electron spin resonance (ESR). Many ESR spectra were assigned …
Number of citations: 132 www.sciencedirect.com
K Oettl, J Greilberger, S Dikalov… - … and biophysical research …, 2004 - Elsevier
By in vitro studies 7,8-dihydroneopterin, which is secreted by macrophages stimulated by interferon-γ, was reported to be a radical scavenger as well as a prooxidative agent depending …
Number of citations: 16 www.sciencedirect.com
VA Timoshnikov, T Kobzeva, OY Selyutina… - JBIC Journal of …, 2019 - Springer
Copper ions can catalyze the production of free oxygen radicals (•OH and •OOH) similar to iron ions. The capacity to initiate oxidative damage is most commonly attributed to Cu-…
Number of citations: 28 link.springer.com
IA Kirilyuk, IA Grigor'ev, OP Petrenko… - Russian Chemical …, 1993 - Springer
3-Diaza-6-oxabicyclo[3.1.0]hex-3-enes and their 3-oxides were obtained by the photolysis of 2H-imidazole 1-oxides and 2H-imidazole 1,3-dioxides. 1,3-Diaza-6-oxabicyclo [3.1.0]hex-3-…
Number of citations: 3 link.springer.com
P Tsai, S Pou, R Straus, GM Rosen - Journal of the Chemical Society …, 1999 - pubs.rsc.org
The ideal spin trap for the in vivo in situ detection of HOis one that reacts specifically with this free radical at near diffusion controlled rates. Further, the corresponding spin trapped …
Number of citations: 24 pubs.rsc.org

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